Enhanced Hydrolytic Stability: Significantly Retarded Hydrolysis Kinetics Due to Steric Bulk of the Cyclohexyl Group
The bulky cyclohexyl group on the silicon atom provides substantial steric hindrance that significantly retards the rate of hydrolysis compared to less sterically encumbered alkyl analogs like methyltriethoxysilane (MTES) [1]. This steric shielding of the silicon center reduces the frequency of nucleophilic attack by water, leading to slower, more controlled hydrolysis. This behavior is a class-level inference for secondary alkyl substituents, where the degree of substitution at the alpha-carbon is the primary determinant of hydrolytic stability, with cyclohexyl representing an intermediate case between primary alkyls and the extremely hindered tert-butyl group [2].
| Evidence Dimension | Relative Hydrolysis Rate Constant (Qualitative Trend) |
|---|---|
| Target Compound Data | Significantly Retarded |
| Comparator Or Baseline | Methyltriethoxysilane (MTES) as a baseline for a small, primary alkyl substituent |
| Quantified Difference | Rate is qualitatively much slower due to increased steric hindrance at the silicon center. |
| Conditions | Aqueous alcohol solution under standard acid or base catalysis (class-level trend for alkoxysilanes) [2]. |
Why This Matters
This retarded hydrolysis enables better control over sol-gel processes and extends the usable pot life of moisture-sensitive formulations compared to formulations using less hindered silanes like MTES.
- [1] Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. View Source
- [2] Lukevics, E., & Pudova, O. (2006). Steric effects of alkyl substituents in silicon chemistry. ARKIVOC, 2006(v), 37-42. View Source
